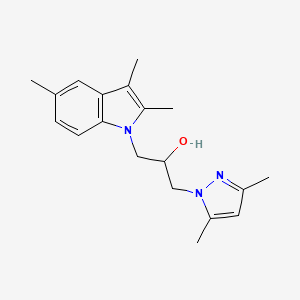![molecular formula C17H25N3O3 B6499140 N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide CAS No. 953225-77-9](/img/structure/B6499140.png)
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-phenylethanediamide is a complex organic compound that features a piperidine ring, a methoxyethyl group, and a phenylethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-phenylethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 1-(2-methoxyethyl)piperidine with formaldehyde and a secondary amine under acidic conditions to form the desired piperidine derivative. The next step involves the coupling of this intermediate with phenylethanediamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-phenylethanediamide may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and can be scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydride (NaH) in aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-phenylethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-phenylethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenylethanediamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-phenylethanediamide
- N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-phenylethanediamide analogs
- Piperidine derivatives with different substituents
Uniqueness
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-phenylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group enhances solubility, while the phenylethanediamide moiety provides specific binding interactions with molecular targets.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-23-12-11-20-9-7-14(8-10-20)13-18-16(21)17(22)19-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTFIRWQWSMBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)butanamide](/img/structure/B6499062.png)
![N'-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499093.png)
![N-(5-chloro-2-cyanophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499095.png)
![N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499103.png)
![N'-(4-acetamidophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499110.png)
![N-(propan-2-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499120.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499129.png)
![N-(2,6-dimethylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499142.png)
![N'-(3-chloro-4-fluorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499147.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,4-difluorophenyl)ethanediamide](/img/structure/B6499150.png)
![methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate](/img/structure/B6499151.png)
![N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499154.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6499159.png)
